molecular formula C11H10 B13145429 1-Cyclopropyl-4-ethynylbenzene

1-Cyclopropyl-4-ethynylbenzene

Katalognummer: B13145429
Molekulargewicht: 142.20 g/mol
InChI-Schlüssel: WREBXCVYHWKUML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopropyl-4-ethynylbenzene is an organic compound with the molecular formula C11H10. It is characterized by the presence of a cyclopropyl group and an ethynyl group attached to a benzene ring. This compound is a solid, typically appearing as white to light yellow crystals or powder. It is soluble in various organic solvents but has low solubility in water .

Vorbereitungsmethoden

1-Cyclopropyl-4-ethynylbenzene can be synthesized through organic synthesis methods. One common approach involves the reaction of an ethynyl compound with a corresponding cyclopropyl compound. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to facilitate the formation of the desired product . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields and purity.

Analyse Chemischer Reaktionen

1-Cyclopropyl-4-ethynylbenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Cyclopropyl-4-ethynylbenzene has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-Cyclopropyl-4-ethynylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl group imposes conformational rigidity on the molecule, which can influence its binding affinity and specificity. The ethynyl group can participate in various chemical reactions, further modulating the compound’s activity. These interactions can affect molecular pathways involved in metabolic processes and signal transduction .

Vergleich Mit ähnlichen Verbindungen

1-Cyclopropyl-4-ethynylbenzene can be compared with other similar compounds, such as:

    1-Propyl-4-ethynylbenzene: Similar structure but with a propyl group instead of a cyclopropyl group.

    1-Cyclopropyl-4-methylbenzene: Contains a methyl group instead of an ethynyl group.

    1-Cyclopropyl-4-ethynylcyclohexane: Features a cyclohexane ring instead of a benzene ring.

These comparisons highlight the unique structural features of this compound, particularly the presence of both cyclopropyl and ethynyl groups, which contribute to its distinct chemical and physical properties.

Eigenschaften

Molekularformel

C11H10

Molekulargewicht

142.20 g/mol

IUPAC-Name

1-cyclopropyl-4-ethynylbenzene

InChI

InChI=1S/C11H10/c1-2-9-3-5-10(6-4-9)11-7-8-11/h1,3-6,11H,7-8H2

InChI-Schlüssel

WREBXCVYHWKUML-UHFFFAOYSA-N

Kanonische SMILES

C#CC1=CC=C(C=C1)C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.